
1,12-Dodecanedioic-d20 Acid
概要
説明
Synthesis Analysis
The synthesis of dodecanedioic acid involves several methods, including oxidation of cyclododecanone or hydrolysis of dodecanoyl chloride . These processes yield the desired compound with high purity. Researchers have explored alternative routes to improve efficiency and reduce environmental impact .
科学的研究の応用
Biotransformation and Synthesis
- Biotransformation using Microorganisms : DDA can be biologically synthesized using recombinant microorganisms like Saccharomyces cerevisiae. This method offers a sustainable alternative to chemical synthesis, with applications in refining wastewater from coconut factories (Buathong et al., 2019).
- Production from Plant-Oil Derivatives : Candida tropicalis has been used to convert plant-oil derivatives into DDA, highlighting a bio-based production route for green chemicals and renewable products (Funk et al., 2017).
Industrial Applications
- Polymer and Cosmetic Industries : DDA serves as a building block in the production of polymers, cosmetics, and pharmaceuticals. It's used in creating polyamides like nylon-6,12, which are used in heat and chemical-resistant applications (Cao et al., 2018).
- Nanotechnology : DDA derivatives, like 1,12-diascorbyl dodecanedioate, form nanotubes in water, with potential applications in materials science and nanotechnology (Ambrosi et al., 2006).
Purification and Crystallization
- Molecular Distillation : A novel purification process for DDA involves recrystallization followed by molecular distillation, significantly improving the purity of the product (Yu et al., 2015).
Biological Metabolism
- Hepatic Metabolism in Rats : Studies have explored the metabolism of DDA in rat livers, providing insights into how medium-chain dicarboxylic acids are processed in vivo (Cerdán et al., 1988).
Polymer Synthesis and Properties
- Aliphatic-Aromatic Random Copolymers : DDA is used to enhance the thermal and mechanical properties of poly(butylene 1,12-dodecanedioate) by creating aliphatic-aromatic random copolymers (Berti et al., 2008).
Rubber and Materials Science
- Crosslinking of Rubber : DDA has been studied for its role in the crosslinking of epoxidized natural rubber, providing insights into rubber processing and materials science (Pire et al., 2012).
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuteriododecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDDXQYHWJXFK-KHKAULECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583748 | |
| Record name | (~2~H_20_)Dodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,12-Dodecanedioic-d20 Acid | |
CAS RN |
89613-32-1 | |
| Record name | (~2~H_20_)Dodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89613-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)



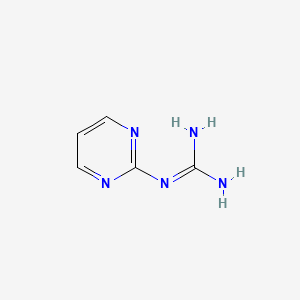

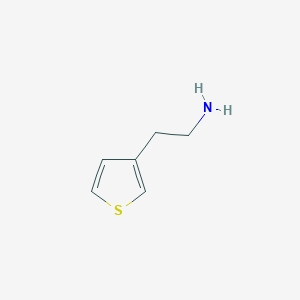
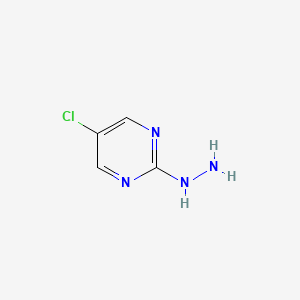
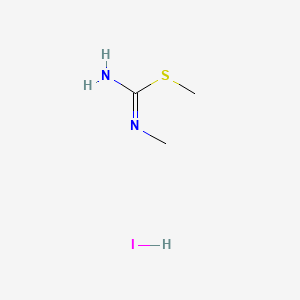
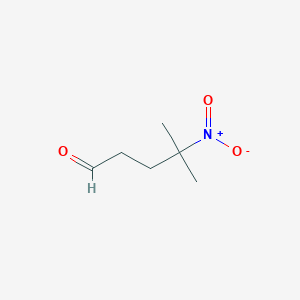

![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)
![Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-](/img/structure/B1357138.png)